Ezetimibe glucuronide, also known as ezetimibe beta-D-glucuronide, is a significant metabolite of the cholesterol absorption inhibitor ezetimibe. This compound plays a crucial role in the pharmacological effects of ezetimibe, particularly in its ability to reduce cholesterol levels. Ezetimibe glucuronide is produced primarily through the glucuronidation process mediated by specific enzymes in the human body.
Ezetimibe glucuronide is classified as a metabolite and is categorized under antihyperlipoproteinemic agents. It is recognized for its role in cholesterol management, particularly in patients with hyperlipidemia.
The synthesis of ezetimibe glucuronide occurs through glucuronidation, a phase II metabolic reaction. This process involves the conjugation of ezetimibe with glucuronic acid, facilitating its excretion and enhancing its solubility.
Ezetimibe glucuronide has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The structural representation includes multiple aromatic rings and hydroxyl groups that enhance its solubility and interaction with biological targets.
Ezetimibe glucuronide primarily undergoes reactions associated with drug metabolism and elimination.
Ezetimibe glucuronide retains some pharmacological activity similar to its parent compound, ezetimibe.
Ezetimibe glucuronide exhibits distinct physical and chemical properties that influence its behavior in biological systems.
These properties indicate that ezetimibe glucuronide has favorable characteristics for pharmaceutical applications.
Ezetimibe glucuronide is primarily utilized in scientific research related to lipid metabolism and pharmacokinetics.
Ezetimibe undergoes extensive first-pass metabolism primarily via glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), forming its pharmacologically active metabolite, ezetimibe β-D-glucuronide (SCH 60663). This conversion occurs rapidly in both the intestine and liver following oral administration, with the intestine serving as the predominant site for initial metabolism. Intestinal microsomes efficiently convert ezetimibe to its phenolic glucuronide conjugate, a process critical for its enterohepatic recycling and prolonged half-life (~22 hours) [1] [7] [8]. The luminal orientation of UGT enzymes within enterocytes necessitates specific experimental conditions, including the use of pore-forming agents like alamethicin to reduce latency and achieve accurate activity assessments [6].
Table 1: UGT Isoforms Catalyzing Ezetimibe Glucuronidation
UGT Isoform | Primary Metabolite Formed | Tissue Localization | Relative Contribution |
---|---|---|---|
UGT1A1 | Ezetimibe β-D-glucuronide (phenolic) | Liver, Intestine | High activity |
UGT1A3 | Ezetimibe β-D-glucuronide (phenolic) | Liver, Intestine | Moderate activity |
UGT2B15 | Ezetimibe β-D-glucuronide (phenolic) | Liver | Moderate activity |
UGT2B7 | SCH 488128 (benzylic glucuronide) | Liver, Intestine | Trace metabolite formation |
Recombinant enzyme studies have identified UGT1A1, UGT1A3, and UGT2B15 as the principal isoforms responsible for forming the major circulating phenolic glucuronide (SCH 60663) [3] [8]. These isoforms exhibit catalytic activity toward ezetimibe's 4-hydroxyphenyl group. In contrast, UGT2B7 exclusively catalyzes the formation of a minor benzylic glucuronide (SCH 488128), detected only as a trace metabolite in humans and dogs [3]. The relative contribution of intestinal UGT1A1 is particularly significant, as evidenced by the high glucuronidation rates observed in human intestinal microsomes. This intestinal first-pass metabolism substantially reduces the oral bioavailability of the parent ezetimibe to 35-65%, with 80-90% of circulating drug present as the glucuronide conjugate [1] [7]. The high intestinal metabolic capacity stems from substantial local expression of UGT1A isoforms and the high luminal concentrations encountered during absorption.
Kinetic studies reveal distinct metabolic profiles between hepatic and intestinal tissues. Human jejunum microsomes convert ezetimibe to two glucuronide metabolites (phenolic and benzylic), whereas liver microsomes primarily produce the phenolic glucuronide [3]. The intestine demonstrates exceptionally high glucuronidation capacity per milligram of microsomal protein. This efficiency is attributed to the strategic positioning of UGT enzymes at the site of drug absorption and the high local concentrations of ezetimibe achieved in enterocytes during absorption. Consequently, the intestine contributes disproportionately to first-pass metabolism despite its lower total mass compared to the liver. Post-absorption, hepatic glucuronidation contributes to systemic clearance and facilitates enterohepatic recirculation via biliary excretion of the glucuronide, explaining the drug's prolonged elimination half-life [7] [8].
Table 2: Kinetic Parameters of Ezetimibe Glucuronidation in Human Tissues
Tissue Source | Vmax (nmol/mg/min) | Km (μM) | CLint (Vmax/Km) (μL/min/mg) | Primary Metabolite |
---|---|---|---|---|
Intestinal Microsomes | 1.90 ± 0.08 | 8.5 (estimated) | ~223.5 | Phenolic glucuronide (major), Benzylic glucuronide (minor) |
Hepatic Microsomes | Not reported in search results | Not reported | ~80 (literature-based estimate) | Phenolic glucuronide (SCH 60663) |
Significant interspecies variability exists in ezetimibe glucuronidation kinetics, posing challenges for extrapolating preclinical data to humans. Comparative studies using intestinal microsomes from humans, rats, mice, monkeys, and dogs demonstrated substantial differences in both the maximum velocity (Vmax) and intrinsic clearance (CLint = Vmax/Km) [1]:
This kinetic divergence underscores fundamental differences in UGT enzyme abundance, activity, and potentially isoform expression profiles among species. Mice, despite a moderate Vmax, displayed the highest efficiency (CLint) due to a favorable Km (affinity). Conversely, monkeys exhibited high capacity (Vmax) but lower efficiency compared to mice and dogs. Humans demonstrated intermediate Vmax and CLint values [1].
Table 3: Species Variability in Intestinal Ezetimibe Glucuronidation Kinetics
Species | Vmax (nmol/mg/min) | Relative Vmax (vs Human) | CLint (μL/min/mg) | Relative CLint (vs Human) | Rank Order (CLint) |
---|---|---|---|---|---|
Mouse | 2.23 ± 0.10 | 1.17x | Highest | > Human | 1 (Highest) |
Dog | 1.19 ± 0.06 | 0.63x | High | > Human | 2 |
Human | 1.90 ± 0.08 | 1.00x (Reference) | Moderate | 1.00x (Reference) | 3 |
Rat | 2.40 ± 0.148 | 1.26x | Low | < Human | 4 |
Monkey | 3.87 ± 0.22 | 2.04x | Low | < Human | 5 (Lowest) |
The observed species differences in glucuronidation kinetics have profound implications for predicting human pharmacokinetics and pharmacodynamics from preclinical models. Mice and dogs, exhibiting higher CLint than humans, may underestimate systemic exposure to the parent ezetimibe but potentially overexpose tissues to the more potent glucuronide metabolite [1] [8]. Conversely, rats and monkeys, with lower CLint than dogs and mice, might overpredict systemic levels of the parent drug. Crucially, the more potent glucuronide metabolite contributes significantly to the overall cholesterol-lowering effect via high-affinity binding to NPC1L1 [1] [8]. Therefore, species differences in glucuronidation rates directly impact the relative exposure to the active moiety (parent + glucuronide) and confound pharmacodynamic extrapolations. These kinetic disparities necessitate careful consideration when interpreting data from: 1) Drug-drug interaction studies (e.g., involving UGT inhibitors/inducers), 2) Toxicological assessments, and 3) Efficacy models for ezetimibe or its combinations [1]. Humanized animal models or in vitro systems incorporating human tissues or enzymes remain essential for accurate human PK/PD predictions. Furthermore, pathological conditions like hepatocellular carcinoma (HCC) are known to significantly downregulate UGT protein expression and metabolic activity (Vmax and CLint) [10], adding another layer of complexity to interspecies translation in disease states.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0